Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate
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Overview
Description
Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol It is characterized by the presence of a methanediol group bonded to a pyridine ring with an oxido substituent and two acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate typically involves the reaction of methanediol with 1-oxido-3-pyridine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxido group to a hydroxyl group or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate involves its interaction with specific molecular targets and pathways. The oxido group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetate groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Methanediol, 1-(1-oxido-2-pyridinyl)-, 1,1-diacetate
- Methanediol, 1-(1-oxido-4-pyridinyl)-, 1,1-diacetate
- Methanediol, 1-(1-oxido-5-pyridinyl)-, 1,1-diacetate
Uniqueness
Methanediol, 1-(1-oxido-3-pyridinyl)-, 1,1-diacetate is unique due to the specific position of the oxido group on the pyridine ring, which influences its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and varying degrees of efficacy in scientific applications .
Properties
Molecular Formula |
C10H11NO5 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
[acetyloxy-(1-oxidopyridin-1-ium-3-yl)methyl] acetate |
InChI |
InChI=1S/C10H11NO5/c1-7(12)15-10(16-8(2)13)9-4-3-5-11(14)6-9/h3-6,10H,1-2H3 |
InChI Key |
HXMQPSCODPESPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=C[N+](=CC=C1)[O-])OC(=O)C |
Origin of Product |
United States |
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